molecular formula C13H18F3NO3 B15301877 rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B15301877
M. Wt: 293.28 g/mol
InChI Key: WDFKRQYIJQPATI-YGOYTEALSA-N
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Description

rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate: is a complex organic compound featuring a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the formyl group: This step often involves formylation reactions using reagents such as formic acid or formyl chloride.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of both a formyl and a trifluoromethyl group on the bicyclic core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, which are not commonly found in similar compounds.

Properties

Molecular Formula

C13H18F3NO3

Molecular Weight

293.28 g/mol

IUPAC Name

tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C13H18F3NO3/c1-11(2,3)20-10(19)17-5-9-8(13(14,15)16)4-12(9,6-17)7-18/h7-9H,4-6H2,1-3H3/t8-,9+,12+/m0/s1

InChI Key

WDFKRQYIJQPATI-YGOYTEALSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C[C@@]2(C1)C=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(CC2(C1)C=O)C(F)(F)F

Origin of Product

United States

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